molecular formula C5H9BrO2 B6281154 rac-(3R,4R)-4-bromooxan-3-ol, trans CAS No. 2138411-30-8

rac-(3R,4R)-4-bromooxan-3-ol, trans

Cat. No.: B6281154
CAS No.: 2138411-30-8
M. Wt: 181
InChI Key:
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Description

rac-(3R,4R)-4-bromooxan-3-ol, trans: is a chiral compound with significant interest in the scientific community due to its unique physical, chemical, and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-4-bromooxan-3-ol, trans typically involves the reaction of enantiomerically pure (3R,4S)-3,4-epoxypiperidine with bromine in the presence of a suitable solvent such as acetonitrile. The reaction is carried out at room temperature, and lithium perchlorate is often used as a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: rac-(3R,4R)-4-bromooxan-3-ol, trans undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under mild conditions.

Major Products Formed:

    Oxidation: Formation of oxanones.

    Reduction: Formation of oxan-3-ol derivatives.

    Substitution: Formation of various substituted oxan-3-ol derivatives.

Scientific Research Applications

rac-(3R,4R)-4-bromooxan-3-ol, trans has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-4-bromooxan-3-ol, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: rac-(3R,4R)-4-bromooxan-3-ol, trans is unique due to its bromo functional group, which imparts distinct reactivity and potential applications compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

2138411-30-8

Molecular Formula

C5H9BrO2

Molecular Weight

181

Purity

95

Origin of Product

United States

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